
methyl (S,E)-5-chloro-2-isopropylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metilo (S,E)-5-cloro-2-isopropilpent-4-enoato: es un compuesto orgánico caracterizado por sus características estructurales únicas, que incluyen un grupo cloro, un grupo isopropilo y un grupo funcional éster
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de metilo (S,E)-5-cloro-2-isopropilpent-4-enoato típicamente implica la esterificación del ácido correspondiente con metanol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen reflujo de la mezcla para asegurar una conversión completa.
Métodos de producción industrial: A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar el rendimiento y la pureza. El uso de catalizadores avanzados y entornos de reacción controlados asegura una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo isopropilo, lo que lleva a la formación de cetonas o alcoholes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo éster, convirtiéndolo en un alcohol.
Sustitución: El grupo cloro puede participar en reacciones de sustitución nucleofílica, donde es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como metóxido de sodio o cianuro de potasio.
Productos principales:
Oxidación: Formación de cetonas o alcoholes.
Reducción: Formación de alcoholes primarios.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El metilo (S,E)-5-cloro-2-isopropilpent-4-enoato se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo hace valioso en el desarrollo de nuevas vías sintéticas.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran hidrólisis de éster o reacciones de sustitución.
Industria: En el sector industrial, este compuesto se puede utilizar en la producción de agroquímicos, fragancias y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual el metilo (S,E)-5-cloro-2-isopropilpent-4-enoato ejerce sus efectos involucra su interacción con varios objetivos moleculares. El grupo éster puede sufrir hidrólisis en presencia de esterasas, liberando el ácido y el alcohol correspondientes. El grupo cloro puede participar en reacciones de sustitución, alterando la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares:
Metilo 5-cloro-2-isopropilpentanoato: Estructura similar pero carece del doble enlace.
Etil (S,E)-5-cloro-2-isopropilpent-4-enoato: Estructura similar pero con un grupo éster etilo en lugar de un grupo éster metilo.
Singularidad: El metilo (S,E)-5-cloro-2-isopropilpent-4-enoato es único debido a la presencia de los grupos cloro e isopropilo, junto con la funcionalidad éster
Propiedades
Fórmula molecular |
C9H15ClO2 |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
methyl (2S)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/t8-/m0/s1 |
Clave InChI |
BHFJTVFRXXWPLV-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@H](CC=CCl)C(=O)OC |
SMILES canónico |
CC(C)C(CC=CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


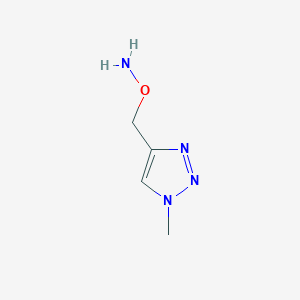

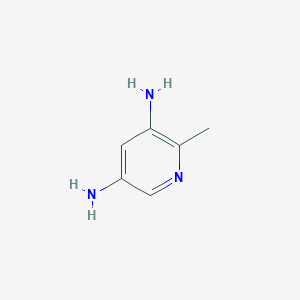
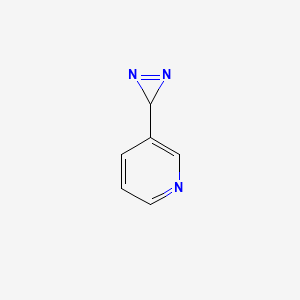

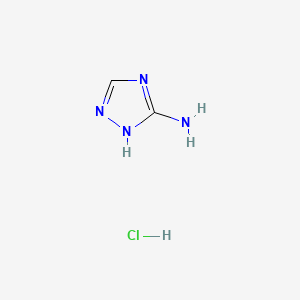
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
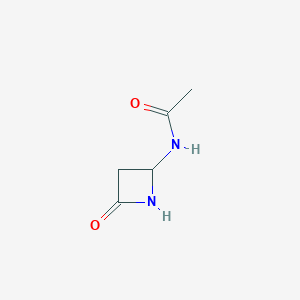

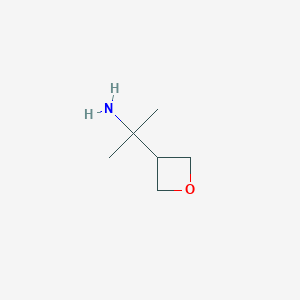
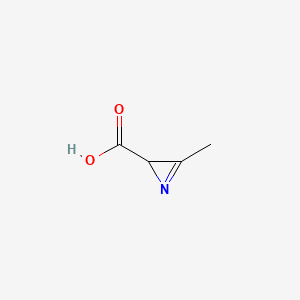
![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

